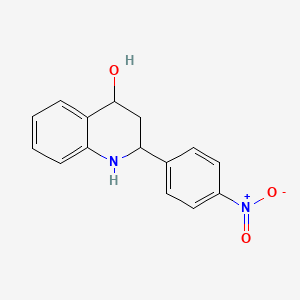![molecular formula C14H12N4O2 B11849524 Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-(piridin-4-il)pirazolo[1,5-a]pirimidina-3-carboxilato de etilo es un compuesto heterocíclico que ha despertado un interés significativo en los campos de la química medicinal y la ciencia de los materiales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-(piridin-4-il)pirazolo[1,5-a]pirimidina-3-carboxilato de etilo normalmente implica la ciclocondensación de derivados de pirazol y piridina apropiados. Un método común implica la reacción de 4-aminopirazol con 4-cloropiridina-3-carboxilato de etilo en condiciones básicas. La reacción generalmente se lleva a cabo en presencia de una base como el carbonato de potasio en un disolvente aprótico polar como la dimetilformamida (DMF) a temperaturas elevadas .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción consistentes y altos rendimientos. La elección de disolventes y reactivos también se optimiza para minimizar los costos y el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-(piridin-4-il)pirazolo[1,5-a]pirimidina-3-carboxilato de etilo sufre diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados de pirazolo[1,5-a]pirimidina sustituidos.
Aplicaciones Científicas De Investigación
El 6-(piridin-4-il)pirazolo[1,5-a]pirimidina-3-carboxilato de etilo tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 6-(piridin-4-il)pirazolo[1,5-a]pirimidina-3-carboxilato de etilo implica su interacción con dianas moleculares específicas. Por ejemplo, como inhibidor de CDK, se une al sitio de unión a ATP de la quinasa, evitando la fosforilación de las proteínas diana y, por lo tanto, inhibiendo la progresión del ciclo celular . Esto conduce a la inducción de apoptosis en células cancerosas.
Comparación Con Compuestos Similares
El 6-(piridin-4-il)pirazolo[1,5-a]pirimidina-3-carboxilato de etilo se puede comparar con otros derivados de pirazolo[1,5-a]pirimidina:
Pirazolo[3,4-d]pirimidina: Otro inhibidor de CDK con actividades biológicas similares pero características estructurales diferentes.
Pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina: Conocido por sus potentes propiedades anticancerígenas y su distintivo anillo de triazol.
Fluoróforos basados en pirazolo[1,5-a]pirimidina: Se utilizan en aplicaciones ópticas debido a sus propiedades fotofísicas sintonizables.
Conclusión
El 6-(piridin-4-il)pirazolo[1,5-a]pirimidina-3-carboxilato de etilo es un compuesto versátil con un potencial significativo en varios campos científicos. Su estructura única y su reactividad diversa lo convierten en una herramienta valiosa para los investigadores en química, biología, medicina e industria.
Propiedades
Fórmula molecular |
C14H12N4O2 |
|---|---|
Peso molecular |
268.27 g/mol |
Nombre IUPAC |
ethyl 6-pyridin-4-ylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C14H12N4O2/c1-2-20-14(19)12-8-17-18-9-11(7-16-13(12)18)10-3-5-15-6-4-10/h3-9H,2H2,1H3 |
Clave InChI |
WBMWGZGKPQLKLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)





![2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine](/img/structure/B11849487.png)




![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![2-Amino-2-{5-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B11849525.png)

